![molecular formula C18H21F3N2O2 B5316045 2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TMI-1 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Mechanism of Action
TMI-1 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
TMI-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. TMI-1 has also been shown to inhibit tumor growth and metastasis in various cancer models. In addition, TMI-1 has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced apoptosis.
Advantages and Limitations for Lab Experiments
TMI-1 is a potent inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway in vitro and in vivo. TMI-1 has also shown promising results in preclinical studies as a potential cancer therapeutic agent. However, TMI-1 has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, TMI-1 has not yet been tested in clinical trials, and its safety and toxicity profile in humans are not yet known.
Future Directions
There are several future directions for the research on TMI-1. One direction is to investigate the potential applications of TMI-1 in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to optimize the synthesis and formulation of TMI-1 to improve its solubility and bioavailability in vivo. Furthermore, the safety and toxicity profile of TMI-1 in humans need to be evaluated in clinical trials to determine its potential as a cancer therapeutic agent. Finally, the potential neuroprotective effects of TMI-1 need to be further investigated to determine its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of TMI-1 involves the reaction of 2,5,7-trimethyl-1H-indole-3-carboxylic acid with 2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After the completion of the reaction, the product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Scientific Research Applications
TMI-1 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction by TMI-1 leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. TMI-1 has shown promising results in preclinical studies as a single agent or in combination with other chemotherapeutic agents in various cancer models, including breast cancer, lung cancer, and leukemia. TMI-1 has also been investigated for its potential applications in the treatment of neurodegenerative diseases, as the MDM2-p53 pathway plays a role in the regulation of neuronal survival and apoptosis.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)morpholin-4-yl]-2-(2,5,7-trimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-6-11(2)17-14(7-10)13(12(3)22-17)8-16(24)23-4-5-25-15(9-23)18(19,20)21/h6-7,15,22H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVAPBPUHZBHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)N3CCOC(C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
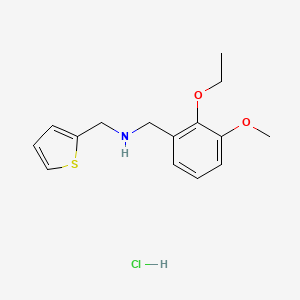
![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
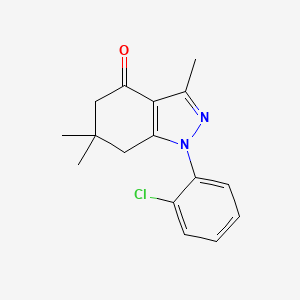
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
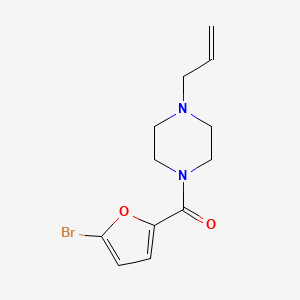
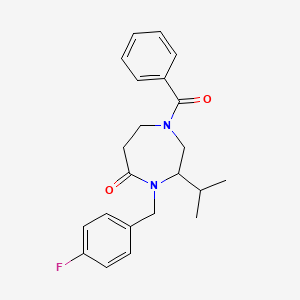
![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
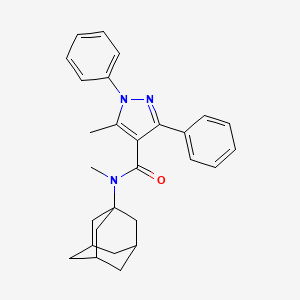
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
